molecular formula C6H4ClN3S B3417849 4-Chlorothieno[2,3-d]pyrimidin-2-amine CAS No. 1160994-61-5

4-Chlorothieno[2,3-d]pyrimidin-2-amine

Cat. No.: B3417849
CAS No.: 1160994-61-5
M. Wt: 185.64 g/mol
InChI Key: BVNPVJNODGJRKH-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery Research

Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are a cornerstone of medicinal chemistry and drug discovery. rroij.comnih.govresearchgate.net Their profound significance stems from their immense structural diversity and their inherent ability to exhibit a wide array of pharmacological activities. rroij.comnih.gov The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including modified reactivity, solubility, and the capacity for specific interactions with biological targets. rroij.comijsrtjournal.com

More than 85% of all biologically active chemical compounds incorporate a heterocyclic ring, highlighting their pivotal role in modern drug design. nih.gov These structural motifs are present in fundamental biological molecules, including DNA, RNA, various vitamins, and hormones. ijsrtjournal.com In the context of drug development, heterocyclic frameworks serve as adaptable platforms that can be chemically altered to fine-tune their engagement with specific proteins, enzymes, or nucleic acids. rroij.com This adaptability enables medicinal chemists to optimize a compound's potency, selectivity, and pharmacokinetic profile (ADME/Tox), ultimately leading to the creation of safer and more effective drugs. rroij.comnih.gov Moreover, heterocyclic scaffolds are instrumental in tackling the critical challenge of drug resistance in the treatment of cancer and infectious diseases by providing novel molecular architectures that can circumvent established resistance mechanisms. rroij.com

Thienopyrimidine as a Bioisostere of Purines and Quinazolines in Drug Design

Within the expansive domain of heterocyclic chemistry, the thienopyrimidine scaffold has attracted considerable scientific interest. Thienopyrimidines are bicyclic heterocyclic systems resulting from the fusion of a thiophene (B33073) ring with a pyrimidine (B1678525) ring. They are recognized as bioisosteres of endogenous purines like adenine (B156593) and guanine, owing to their structural and electronic resemblance. nih.govmdpi.comnih.gov This bioisosteric relationship is a fundamental strategy in drug design, where a segment of a molecule is substituted with a chemical group that has similar physical or chemical characteristics to augment or alter its biological effects. The purine (B94841) core is vital for numerous physiological functions, such as cell proliferation and respiration, which makes its mimics, including thienopyrimidines, valuable templates for developing therapeutic agents. mdpi.com

Thienopyrimidines are also considered structural analogs of quinazolines. nih.govresearchgate.net Quinazoline-based structures are themselves significant pharmacophores, featured in many approved drugs for various diseases. By substituting the benzene (B151609) ring of a quinazoline (B50416) with a thiophene ring, researchers can generate novel chemical entities with potentially distinct biological activities, enhanced potency, or improved pharmacokinetic properties. This strategy of bioisosteric replacement has facilitated the discovery of a wide range of thienopyrimidine derivatives possessing a broad spectrum of biological activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov

Overview of Thieno[2,3-d]pyrimidine (B153573) Isomers and Their Research Relevance

The fusion of thiophene and pyrimidine rings can yield three distinct isomers based on the points of attachment: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine (B1254671), and thieno[3,4-d]pyrimidine. nih.gov Among these, the thieno[2,3-d]pyrimidine scaffold has been the subject of extensive investigation and is now regarded as a "privileged structure" in the field of medicinal chemistry. mdpi.com This designation indicates that this particular scaffold can interact with multiple, unrelated biological targets, rendering it a versatile foundation for the creation of diverse therapeutic agents.

The research significance of thieno[2,3-d]pyrimidines is highlighted by their association with a broad range of biological activities. mdpi.com Derivatives of this scaffold have been explored as inhibitors of various enzymes, notably kinases, which are crucial targets in oncology. researchgate.net For instance, certain thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory effects on key signaling proteins like the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), both of which are implicated in tumor progression and cell survival. nih.govnih.gov The scaffold is also a core component of molecules designed to target phosphodiesterase 4 (PDE4), an enzyme relevant to inflammatory disorders. rsc.orgresearchgate.net The extensive research on thieno[2,3-d]pyrimidines has culminated in the development of compounds that have advanced to clinical trials, such as Pictilisib (GDC-0941), a PI3K inhibitor for treating solid tumors. nih.gov

Contextualizing 4-Chlorothieno[2,3-d]pyrimidin-2-amine within Thienopyrimidine Research

The compound this compound is a distinct derivative within the larger thienopyrimidine family. Its molecular architecture is characterized by the thieno[2,3-d]pyrimidine nucleus, substituted with a chlorine atom at the 4-position and an amine group at the 2-position. While a significant body of research is dedicated to the biological activities of more complex derivatives, this compound primarily functions as a crucial synthetic intermediate for the preparation of these more elaborate molecules.

The chlorine atom at the 4-position serves as a reactive center, rendering it amenable to nucleophilic substitution reactions. This chemical reactivity facilitates the introduction of a wide array of functional groups at this position, thereby enabling the synthesis of a diverse library of 4-substituted thieno[2,3-d]pyrimidin-2-amine derivatives. For example, the reaction of 4-chlorothieno[2,3-d]pyrimidines with various amines has been utilized to generate novel compounds with potential cytotoxic activities. nih.gov This underscores the importance of the chloro-substituted thienopyrimidine as a versatile building block in drug discovery initiatives focused on developing new anticancer agents and other therapeutics. Although direct biological data for this compound is not widely documented, its significance is firmly established through its utility in the synthesis of a multitude of biologically active compounds.

Detailed Research Findings

Table 1: Inhibitory Effects of Selected Thieno[2,3-d]pyrimidine Derivatives on Breast Cancer Cell Line MDA-MB-231

Compound Structure IC₅₀ (µM) Reference
N-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d] pyrimidin-4-amine >50 scielo.br
N-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine >50 scielo.br
N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine >50 scielo.br
N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine >50 scielo.br
N-(3-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine 27.6 scielo.br
Paclitaxel (Positive Control) 29.3 scielo.br

Table 2: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Cell Line Activity IC₅₀ (µM) Reference
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Melanoma (MDA-MB-435) Cytotoxic (GP = -31.02%) Not specified nih.gov
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) ROCK I (enzyme) Inhibition 0.004 nih.gov
3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) ROCK II (enzyme) Inhibition 0.001 nih.gov
2-(4-bromophenyl)triazole 10b Breast Cancer (MCF-7) Cytotoxicity 19.4 ± 0.22 nih.gov
2-(anthracen-9-yl)triazole 10e Breast Cancer (MCF-7) Cytotoxicity 14.5 ± 0.30 nih.gov
Doxorubicin (B1662922) (Reference) Breast Cancer (MCF-7) Cytotoxicity 40.0 ± 3.9 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorothieno[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNPVJNODGJRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-61-5
Record name 4-chlorothieno[2,3-d]pyrimidin-2-amine
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Synthetic Methodologies for 4 Chlorothieno 2,3 D Pyrimidin 2 Amine and Advanced Intermediates

Foundational Synthetic Routes to the Thieno[2,3-d]pyrimidine (B153573) Core

The construction of the thieno[2,3-d]pyrimidine scaffold is the cornerstone of synthesizing 4-Chlorothieno[2,3-d]pyrimidin-2-amine. The most prevalent strategy involves building the thiophene (B33073) ring first, followed by the pyrimidine (B1678525) ring. scielo.br

The Gewald reaction is a versatile and widely employed method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netarkat-usa.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene (B1212753) nitrile in the presence of elemental sulfur and a basic catalyst, such as a secondary amine (e.g., piperidine, morpholine) or triethylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and utilizes readily available starting materials, making it a highly efficient route to the necessary 2-aminothiophene-3-carbonitrile (B183302) or -3-carboxylate precursors. researchgate.netnih.gov

The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base. wikipedia.orgthieme-connect.com This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org Modifications to the classic Gewald reaction, such as the use of microwave irradiation, have been shown to improve reaction times and yields. wikipedia.orgresearchgate.net

Table 1: Examples of Gewald Reaction for 2-Aminothiophene Synthesis

Carbonyl Compound Active Methylene Compound Base/Catalyst Product Reference(s)
Cyclohexanone Malononitrile (B47326) Diethylamine Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate nih.govmdpi.com
Acetophenone Malononitrile Ammonium Acetate 2-amino-4-phenylthiophene-3-carbonitrile sciforum.net
Various Ketones Ethyl Cyanoacetate Piperidinium Borate Substituted Ethyl 2-aminothiophene-3-carboxylates thieme-connect.com
2,5-dihydroxy-1,4-dithiane Malononitrile N/A 2-aminothiophene-3-carbonitrile researchgate.net

Once the 2-aminothiophene precursor is obtained, the next critical step is the annulation of the pyrimidine ring to form the thieno[2,3-d]pyrimidine core. Several cyclization strategies are reported in the literature, often involving the reaction of the 2-amino group and the adjacent nitrile or ester group with a one-carbon synthon.

A common and efficient method involves heating the 2-aminothiophene-3-carbonitrile or -3-carboxamide with formamide, often at high temperatures (e.g., 145-190°C). nih.govresearchgate.net This reaction leads to the formation of 2-amino-thieno[2,3-d]pyrimidin-4(3H)-one. Alternatively, reacting the 2-aminothiophene precursor with urea (B33335) or isocyanates can also yield the thieno[2,3-d]pyrimidin-4-one scaffold. nih.govijacskros.com For instance, heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C produces thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com Another approach involves a cyclocondensation reaction with nitriles under acidic conditions, using dry hydrogen chloride gas, to directly form 4-amino-thieno[2,3-d]pyrimidines. mdpi.com

The reaction of 2-aminothiophene-3-carbonitrile with formic acid can yield the intermediate 2-formamidothiophene-3-carbonitrile, which upon cyclization, forms the thieno[2,3-d]pyrimidin-4(3H)-one. researchgate.net Using triethyl orthoformate followed by an amine is another route to introduce substitution at the N-3 position of the pyrimidine ring. nih.gov

Targeted Synthesis of this compound

The direct synthesis of this compound involves the crucial step of introducing a chlorine atom at the C-4 position of the pre-formed thieno[2,3-d]pyrimidine ring system.

The key step in converting the thieno[2,3-d]pyrimidin-4(3H)-one intermediate to the desired 4-chloro derivative is chlorination, which is most commonly achieved using phosphoryl chloride (POCl₃). nih.govatlantis-press.com This reaction effectively replaces the hydroxyl group (in the tautomeric form of the 4-oxo group) with a chlorine atom.

The process typically involves refluxing the 2-amino-thieno[2,3-d]pyrimidin-4(3H)-one (or its corresponding 2,4-dihydroxy precursor) in an excess of phosphoryl chloride, sometimes with a catalytic amount of a tertiary amine like N,N-dimethylaniline or in a solvent such as toluene. ijacskros.comatlantis-press.comresearchgate.net The reaction mixture is heated for several hours until the starting material is consumed. atlantis-press.comcore.ac.uk After completion, the excess POCl₃ is carefully removed, often by quenching with ice water, which precipitates the crude 4-chlorothieno[2,3-d]pyrimidine (B15048) product. atlantis-press.com The product can then be purified by recrystallization.

The 2-amino group in the target compound, this compound, is typically incorporated from the very beginning of the synthesis, originating from the 2-aminothiophene precursor generated via the Gewald reaction. arkat-usa.orgmdpi.com The subsequent cyclization to form the pyrimidine ring preserves this amino group.

However, the broader chemistry of thieno[2,3-d]pyrimidines includes various amination strategies. For instance, if a 2,4-dichlorothieno[2,3-d]pyrimidine (B102914) is synthesized (from the corresponding 2,4-diol), the chlorine at the C-4 position is generally more reactive towards nucleophilic substitution than the one at the C-2 position. ijacskros.com This allows for selective amination at the C-4 position. To synthesize the title compound via a route that involves late-stage amination at C-2, one would need to start with a precursor lacking the C-2 amino group, form a 2,4-dichlorothieno[2,3-d]pyrimidine, selectively react the C-4 position, and then substitute the C-2 chloro group with an amino group. This is a more convoluted and less common approach for this specific target. The most direct and established synthesis relies on carrying the 2-amino group through from the initial thiophene building block. atlantis-press.com

Strategic Precursors and Building Blocks in this compound Synthesis

The foundational building blocks are those required for the Gewald reaction: a carbonyl compound (like cyclohexanone), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur. wikipedia.orgnih.gov The product of this reaction, a 2-aminothiophene-3-carbonitrile or -3-carboxylate, is the primary strategic precursor for the subsequent cyclization. mdpi.comresearchgate.net For the pyrimidine ring formation, reagents like formamide, urea, or formic acid are crucial. researchgate.netnih.gov The pivotal intermediate leading to the final product is 2-amino-thieno[2,3-d]pyrimidin-4(3H)-one, which is then chlorinated. atlantis-press.com

Table 2: Key Precursors and Building Blocks

Compound Name Role in Synthesis Structure
Malononitrile Building block for Gewald reaction (C3-CN and C2-NH2 source) C3H2N2
Elemental Sulfur Building block for Gewald reaction (Thiophene sulfur atom) S
2-Aminothiophene-3-carbonitrile Key precursor for pyrimidine ring formation C5H4N2S
Formamide Reagent for pyrimidine ring cyclization CH3NO
2-Amino-thieno[2,3-d]pyrimidin-4(3H)-one Key intermediate for chlorination C6H5N3OS
Phosphoryl Chloride (POCl₃) Chlorinating agent for C-4 position Cl3OP

Optimization of Synthetic Pathways for Research Scalability

The synthesis of this compound, a crucial heterocyclic intermediate in medicinal chemistry, necessitates pathways that are not only efficient but also scalable for research purposes. Optimization efforts focus on improving yields, reducing reaction times, employing milder conditions, and minimizing purification steps. The primary route to this compound involves the construction of a thieno[2,3-d]pyrimidinone core followed by a strategic chlorination step. Advanced intermediates, particularly 2-aminothieno[2,3-d]pyrimidin-4(3H)-one, are central to these synthetic strategies.

A common and effective pathway commences with a substituted 2-aminothiophene derivative. The cyclization of this precursor leads to the formation of the key intermediate, 2-aminothieno[2,3-d]pyrimidin-4(3H)-one. This intermediate is then subjected to chlorination to yield the final product. Research has explored various modifications to this fundamental route to enhance its suitability for producing research-scale quantities.

Further scalability is achieved through procedural refinements that streamline the workflow. For example, some protocols emphasize direct further processing of reaction mixtures to avoid lengthy isolation procedures between steps. google.com The use of microwave-assisted synthesis has also emerged as a powerful tool for accelerating key transformations, such as the formation of the thieno[2,3-d]pyrimidin-4-one core and its subsequent chlorination, often reducing reaction times to mere minutes. researchgate.net

The selection of reagents and solvents also plays a significant role in optimization. While phosphoryl trichloride (B1173362) is a common and effective chlorinating agent, its handling requires care. atlantis-press.comnih.gov The choice of solvent can influence reaction kinetics and product isolation. Toluene is often used in the chlorination step, facilitating the reaction at reflux temperatures and subsequent product work-up. atlantis-press.comgoogle.com

The tables below summarize key findings from research focused on optimizing the synthesis of 4-chlorothieno[2,3-d]pyrimidine intermediates, providing a comparative overview of different methodologies.

Table 1: Synthesis of Thieno[2,3-d]pyrimidin-4-ol Intermediate

Starting MaterialReagentsConditionsYieldReference
Methyl 2-aminothiophene-3-carboxylateFormamidine acetateN/A60% atlantis-press.com
2-aminothiophene substrateFormamide150°C56% researchgate.net
2-aminothiophene-3-carbonitrileFormic acid, N,N-dimethylformamideReflux, 7h72% mdpi.com
2-amino-thiophene-3-carbonitrileDry HCl gas, DioxaneRoom temp, 12hN/A mdpi.com

Table 2: Chlorination of Thieno[2,3-d]pyrimidin-4-ol/one Intermediates

Starting MaterialReagentsConditionsYieldReference
Thieno[2,3-d]pyrimidin-4-olPhosphoryl trichloride, TolueneReflux, 1-2h90% atlantis-press.com
Thieno[2,3-d]pyrimidin-4-one derivativesPhosphoryl trichlorideReflux, 4-12hN/A nih.gov
7H-pyrrolo[2,3-d]pyrimidin-4-ol*Phosphoryl trichloride, Toluene, N,N-diisopropylethylamine50°C84% google.com
Thieno[2,3-d]pyrimidin-4-oneN/AMicrowave irradiationN/A researchgate.net
Note: This is a related pyrrolo-pyrimidine analog, but the conditions are relevant for scalability comparison.

These optimized pathways, characterized by high yields and considerations for procedural efficiency, are vital for supplying the necessary quantities of this compound for extensive research and development activities in areas such as kinase inhibitor discovery. nih.gov

Derivatization Strategies and Scaffold Diversification of 4 Chlorothieno 2,3 D Pyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4

The C-4 position of the pyrimidine (B1678525) ring in 4-Chlorothieno[2,3-d]pyrimidin-2-amine is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction. stackexchange.com The C-4 position is generally more reactive towards nucleophiles than the C-2 position. stackexchange.comresearchgate.net This inherent reactivity makes the displacement of the C-4 chloro group an efficient and widely used strategy for introducing a variety of functional groups. thieme.de

A primary route for derivatizing the this compound scaffold is through amination at the C-4 position. This reaction involves the displacement of the chloride ion by a range of primary and secondary amines, leading to the formation of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives. nih.gov These reactions are typically carried out by heating the chloro-substituted precursor with the desired amine, often in the presence of a base to neutralize the HCl generated. This approach has been successfully employed to introduce diverse cyclic and acyclic amines, as well as amino acid derivatives, onto the thienopyrimidine core. nih.govresearchgate.net

Table 1: Examples of SNAr Amination at the C-4 Position
Amine NucleophileResulting C-4 SubstituentReference
N-methylpiperazine-N(CH₃)C₄H₈N- nih.gov
Morpholine (B109124)-N(C₂H₄)₂O nih.gov
N-phenylpiperazine-N(C₆H₅)C₄H₈N- nih.gov
1,3-Propanediamine-NH(CH₂)₃NH₂ nih.gov
L-Phenylalanine-(S)-NHCH(COOH)CH₂C₆H₅ researchgate.net

The choice of solvent is a critical parameter in SNAr reactions, influencing reaction rates and yields. Dipolar aprotic solvents are commonly used as they can solvate the cation while leaving the nucleophile relatively free, thereby increasing its reactivity. researchgate.net In recent years, there has been a shift towards more environmentally benign solvent systems. Polyethylene glycol (PEG-400), for example, has been demonstrated as an efficient and recyclable solvent for the nucleophilic aromatic substitution on chloro-substituted nitrogen-containing fused heterocycles. nih.gov Reactions in PEG-400 can proceed rapidly, often in a matter of minutes, and provide excellent yields of the desired products. nih.gov Other solvent systems, such as alcohols (e.g., ethanol) or even reverse micelles, have also been investigated to optimize reaction conditions. researchgate.netmdpi.com The selection of the solvent often depends on the specific nucleophile and substrate, as well as considerations for sustainability and process efficiency.

Cross-Coupling Reactions at the Halogenated Positions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, offering a versatile strategy for modifying halogenated positions on the thieno[2,3-d]pyrimidine (B153573) scaffold. nih.govrsc.org These methods allow for the introduction of aryl, heteroaryl, and amino groups at positions that are otherwise difficult to functionalize, significantly expanding the chemical space accessible from the 4-chloro precursor.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds by coupling an organoboron compound with a halide. nih.govrsc.org In the context of this compound, this reaction can be used to introduce various aryl or heteroaryl substituents at the C-4 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₂CO₃) and a suitable solvent system like a mixture of toluene, ethanol, and water. researchgate.netmdpi.com This methodology provides access to a wide range of 4-aryl-thieno[2,3-d]pyrimidin-2-amine derivatives.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling
ComponentExampleFunctionReference
Aryl HalideThis compoundSubstrate-
Boronic Acid/EsterPhenylboronic acidCoupling partner mdpi.com
Palladium CatalystPdCl₂(dppf), XPhosPdG2Catalyst nih.govrsc.org
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃Activates boronic acid researchgate.netnih.gov
SolventDioxane/Water, Ethanol/WaterReaction medium nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction provides an alternative and complementary approach to classical SNAr for the amination of aryl halides. nih.gov It is particularly useful for coupling less reactive aryl chlorides or for amines that perform poorly under SNAr conditions. The reaction involves a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu). nih.govlibretexts.org This method has been applied to related thienopyrimidinone scaffolds to introduce a variety of amines at halogenated positions. nih.govrsc.org

Functionalization at the Amino Group (C-2) and Thiophene (B33073) Moiety

Beyond modifications at the C-4 position, the this compound scaffold offers other sites for diversification. The exocyclic amino group at C-2 can undergo reactions typical of primary amines, such as acylation, sulfonylation, or alkylation, to introduce further complexity and modulate the electronic properties of the molecule.

Furthermore, the thiophene portion of the fused ring system can be functionalized. mdpi.com For instance, electrophilic substitution reactions can be directed to the thiophene ring. Additionally, metalation of the thiophene ring followed by quenching with an electrophile is a viable strategy. One such method involves a deproto-cadmiation-trapping sequence, which has been used to introduce an iodine atom at the C-6 position of a 2-phenyl-4-chlorothienopyrimidine, demonstrating that the thiophene ring is amenable to functionalization. researchgate.net This subsequent halogenation provides another handle for further cross-coupling reactions.

Combinatorial Synthesis Approaches for Thieno[2,3-d]pyrimidin-2-amine Libraries

The generation of chemical libraries with extensive structural diversity is a cornerstone of modern drug discovery and chemical biology. For the thieno[2,3-d]pyrimidine scaffold, combinatorial synthesis has emerged as a powerful tool to systematically explore the chemical space around this privileged heterocyclic system. Both solution-phase and solid-phase strategies have been conceptualized for the efficient construction of these libraries, with solution-phase parallel synthesis being more prominently documented in the scientific literature. These approaches enable the rapid assembly of a multitude of derivatives from a common intermediate, such as this compound, by introducing a variety of building blocks at different positions of the core structure.

A notable example of a solution-phase combinatorial approach is the synthesis of a library of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines. nih.gov This strategy showcases a systematic method for introducing diversity at four distinct points on the thieno[2,3-d]pyrimidine scaffold. The initial construction of the heterocyclic core is achieved through the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile, which already allows for the introduction of two points of diversity. nih.gov Further derivatization of the resulting intermediate at the active chlorine atom and functionalization at the C-4 position of the pyrimidine ring provide additional avenues for diversification. nih.gov

The versatility of the 4-chloro substituent on the thieno[2,3-d]pyrimidine ring is a key feature in many combinatorial syntheses. This reactive site allows for nucleophilic substitution with a wide array of amines and other nucleophiles, thereby introducing significant diversity at this position. For instance, libraries of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been synthesized by treating the corresponding 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediates with morpholine. nih.gov This reaction is typically carried out in a mixture of solvents like ethanol and isopropanol, often with the addition of a base such as triethylamine (TEA). nih.gov

Microwave-assisted synthesis has also been employed to accelerate the generation of thieno[2,3-d]pyrimidine libraries. This technique can significantly reduce reaction times and improve yields. For example, a series of thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized via a microwave-irradiated Dimroth rearrangement, demonstrating the efficiency of this technology in combinatorial workflows. scielo.br

While solid-phase synthesis offers advantages in terms of purification and automation, its application to the generation of thieno[2,3-d]pyrimidin-2-amine libraries is less frequently reported compared to solution-phase methods. However, the principles of solid-phase organic synthesis (SPOS) have been successfully applied to other fused pyrimidine systems, such as thiazolo-pyrimidinone derivatives, suggesting the potential for adapting these methodologies. mdpi.com A hypothetical solid-phase approach for a thieno[2,3-d]pyrimidine library would likely involve anchoring a suitable building block to a solid support, followed by the sequential construction of the heterocyclic core and subsequent diversification reactions. The final compounds would then be cleaved from the resin for screening.

The following tables provide an overview of representative building blocks and reaction conditions that have been utilized in the solution-phase combinatorial synthesis of thieno[2,3-d]pyrimidine libraries, based on documented research findings.

Table 1: Building Blocks for the Synthesis of a Thieno[2,3-d]pyrimidin-2-ylmethanamine Library

Diversity Point Building Block Type Examples
R¹ on Thiophene Ring2-Aminothiophene-3-carboxylatesMethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
R² at C2-positionChloroacetonitrile derivativesChloroacetonitrile
R³ at C4-positionAminesMorpholine, Piperidine, Aniline derivatives
R⁴ at C6-position (Amide)AminesBenzylamine, Phenethylamine

Table 2: Representative Reaction Conditions for Solution-Phase Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Reaction Step Reagents and Conditions Product Type Yield Range
Thienopyrimidine Core Formation2-Aminothiophene-3-carboxylate, Chloroacetonitrile, POCl₃, reflux2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-oneNot specified
Chlorination at C4Thieno[2,3-d]pyrimidin-4(3H)-one, POCl₃, reflux4-Chlorothieno[2,3-d]pyrimidine75-85%
Nucleophilic Substitution at C44-Chlorothieno[2,3-d]pyrimidine, Amine, Ethanol/Isopropanol, reflux4-Aminothieno[2,3-d]pyrimidine75-95%
Amide Formation at C6C6-Ester derivative, Amine, HeatingC6-Amide derivativeNot specified
Dimroth Rearrangement (Microwave)N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide, Aniline, Acetic acid, 120 °CN-Arylthieno[2,3-d]pyrimidin-4-amineVaries

Structure Activity Relationship Sar Investigations of Thieno 2,3 D Pyrimidin 2 Amine Analogues

Elucidating Key Pharmacophoric Elements within the Thieno[2,3-d]pyrimidine (B153573) Core

The thieno[2,3-d]pyrimidine nucleus is considered a "privileged" scaffold in drug discovery due to its structural resemblance to adenine (B156593), a fundamental component of DNA and RNA. researchgate.netsci-hub.senih.gov This bioisosteric relationship allows it to interact with a variety of biological targets that recognize the purine (B94841) structure, most notably protein kinases. mdpi.comresearchgate.net

Key pharmacophoric features essential for the biological activity of thieno[2,3-d]pyrimidine derivatives often include:

A Fused Heterocyclic System: The rigid, bicyclic structure provides a defined orientation for substituent groups to interact with target proteins. sci-hub.se

Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, while amino groups, frequently present at the C-2 or C-4 positions, serve as hydrogen bond donors. These interactions are often crucial for anchoring the molecule within the active site of an enzyme. For instance, in dihydrofolate reductase (DHFR) inhibitors, the nitrogen at position 1 and the amino group at position 2 are reported to be essential for forming a salt bridge with the key amino acid Glu30. nih.gov

Aromatic and Hydrophobic Interactions: The thiophene (B33073) ring and any aryl substituents can engage in hydrophobic and aromatic stacking interactions with amino acid residues in the target protein. The sulfur atom of the thiophene ring has been noted to mimic the 4-amino group of methotrexate (B535133) in its binding to DHFR. nih.gov

The thieno[2,3-d]pyrimidine core has been identified as a cornerstone for numerous kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.govnih.gov For PI3K inhibitors, the thieno[2,3-d]pyrimidine core serves as a central scaffold to which other crucial moieties, like a morpholine (B109124) ring, are attached to achieve potent and selective inhibition. nih.gov

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of thieno[2,3-d]pyrimidine analogues can be significantly modulated by the nature and position of various substituents on the core structure. researchgate.netresearchgate.net

Substituent Effects at the C-4 Position

The C-4 position of the thieno[2,3-d]pyrimidine ring is a common site for modification, often starting from a 4-chloro intermediate. The chlorine atom serves as a versatile handle for introducing a wide range of substituents via nucleophilic substitution reactions. nih.govijacskros.com The introduction of various amines at this position has been a particularly fruitful strategy for developing potent bioactive compounds. nih.gov

For instance, a series of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov It was found that the nature of the amine substituent at the C-4 position had a profound impact on the anticancer activity. nih.gov

Compound SeriesC-4 SubstituentBiological Activity HighlightsReference
4a-i, 5a-c N-methylpiperazine, morpholine, N-phenylpiperazine, 1,3-propanediamineCompound 2a was more potent than doxorubicin (B1662922) against lung cancer cell line A549. Compound 4d showed potent activity against prostate cancer cell line PC3. nih.gov
Antifungal Agents Various alkylamino and arylamino groupsSynthesized from 4-chlorothieno[2,3-d]pyrimidines, these compounds showed activity against Piricularia oryzae. nih.gov
Antimycobacterial Agents Thienyl groupsIntroduction of thienyl groups at the C-4 position of pyrimidines resulted in compounds active against Mycobacterium tuberculosis. nih.gov

In the context of DHFR inhibitors, an oxygen atom at the C-4 position has been shown to be crucial for forming hydrogen bonds with key amino acids in the enzyme's active site. nih.gov The replacement of this oxygen with other functional groups can therefore dramatically alter the binding mode and inhibitory activity.

Substituent Effects at the C-2 Position

The C-2 position of the thieno[2,3-d]pyrimidine scaffold is another critical point for structural modification that influences biological activity. The introduction of an amino group at this position is a common feature in many active analogues, including the parent compound 4-Chlorothieno[2,3-d]pyrimidin-2-amine.

Further substitution on this C-2 amino group or its replacement with other functionalities can fine-tune the compound's properties. For example, in a series of thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues, modifications at the C-2 position were explored for their antiviral and antibacterial potential. nih.gov The introduction of heterocyclic substituents directly linked to the C-2 position was a key design element in this study. nih.gov

Compound SeriesC-2 SubstituentBiological Activity HighlightsReference
DHFR Inhibitors An essential NH2 groupThe amino group at position 2 is crucial for forming a salt bridge with Glu30 in the DHFR active site. nih.gov
Antimicrobial Agents N-benzylamino with acyl/sulfonyl groupsIntroduction of electron-withdrawing groups at the 2-position of the pyrimidine ring was found to enhance antimicrobial potency. researchgate.net
Anticancer Agents 2-(benzylamino) groupThe compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated cytotoxic activity against the MDA-MB-435 breast cancer cell line. nih.gov

Substituent Effects at the Thiophene Ring (e.g., C-6)

Modifications on the thiophene portion of the thieno[2,3-d]pyrimidine scaffold also play a significant role in modulating biological activity. The C-5 and C-6 positions are common sites for substitution, and the nature of these substituents can influence factors such as lipophilicity, which in turn affects pharmacokinetic properties and target engagement. nih.gov

In a study on PI3K inhibitors, derivatives with a more lipophilic tetramethylene substitution at the 5 and 6 positions of the thienopyrimidine core generally showed better activity compared to their corresponding 5-methyl-6-carboxylate analogues. nih.gov This suggests that increasing the lipophilicity in this region of the molecule can enhance its inhibitory potential.

Furthermore, research on DHFR inhibitors has shown that elongating an alkyl substituent at the C-6 position from a methyl to an ethyl group can increase potency by enhancing the lipophilicity of the inhibitor, which may facilitate its passive diffusion into cells. nih.gov

Stereochemical Influences on Activity for Chiral Derivatives

The introduction of chiral centers into thieno[2,3-d]pyrimidine analogues can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of substituents can significantly affect how a molecule fits into the binding site of a target protein.

For example, in a study involving the condensation of 2,3-tetramethylene-6,7,8,9-tetrahydropyrido[1,2-a]thieno[2,3-d]pyrimidine-4-one with aldehydes containing electron-withdrawing groups, the reaction could be stopped at a stage where racemic products were formed. researchgate.netjournalcsij.com These products contained an asymmetric carbon atom, indicating the potential for stereoisomers with differential activity. researchgate.netjournalcsij.com Although the specific biological activities of the individual enantiomers were not detailed in this particular study, it highlights the importance of considering stereochemistry in the design of such compounds. The differential spatial arrangement of the substituents on the chiral carbon would likely lead to distinct interactions with a chiral biological target.

Molecular Mechanisms and Biological Target Identification for Thieno 2,3 D Pyrimidin 2 Amine Derivatives

Thienopyrimidines as Kinase Inhibitors

The thieno[2,3-d]pyrimidine (B153573) nucleus is a cornerstone in the design of various kinase inhibitors. sci-hub.seresearchgate.net Kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[2,3-d]pyrimidine scaffold serves as an effective mimic of the adenine (B156593) core of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their function. researchgate.nettandfonline.com This has led to the development of numerous derivatives targeting key kinases involved in cell proliferation, survival, and angiogenesis. researchgate.netnih.govnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a critical molecular target in cancer therapy, and thieno[2,3-d]pyrimidine derivatives have been extensively investigated as EGFR tyrosine kinase inhibitors (TKIs). tandfonline.comnih.gov This scaffold is a key component of the FDA-approved third-generation EGFR inhibitor, Olmutinib. tandfonline.com

Research has focused on synthesizing new derivatives to improve potency against both wild-type (EGFRWT) and mutant forms of the kinase, such as EGFRT790M, which is associated with acquired resistance to earlier-generation TKIs. tandfonline.comnih.gov In one study, a series of new thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov Compounds 6e and 10e demonstrated significant inhibitory activity against EGFR-TK, with IC₅₀ values of 0.133 µM and 0.151 µM, respectively. nih.gov Molecular docking studies confirmed that these compounds fit into the EGFR active site with binding features similar to Olmutinib. nih.gov

Another study reported compound 5b as a potent inhibitor against both EGFRWT and EGFRT790M with IC₅₀ values of 37.19 nM and 204.10 nM, respectively. tandfonline.com Further research identified compound 7a as a promising dual EGFR inhibitor that significantly inhibited the growth of HepG2 and PC3 cancer cells. nih.gov

Table 1: EGFR Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound Target IC₅₀ (nM) Source
5b EGFRWT 37.19 tandfonline.com
5b EGFRT790M 204.10 tandfonline.com
6e EGFR-TK 133 nih.gov

| 10e | EGFR-TK | 151 | nih.gov |

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. google.com.pgresearchgate.net Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, making it an attractive target for cancer therapy. google.com.pgnih.gov The thieno[2,3-d]pyrimidine scaffold has been utilized to design Hsp90 inhibitors that bind to the N-terminal ATP-binding pocket. google.com.pgnih.gov

A patent for substituted thieno[2,3-d]pyrimidine compounds describes their use as Hsp90 inhibitors. google.com.pg The synthesis of derivatives starting from 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester has been explored. google.com.pg Research into related nitrogen-containing heterocyclic compounds, such as pyrazole/pyrimidine-based scaffolds, has also yielded potent Hsp90 inhibitors. mdpi.com For instance, pyrimidine-containing compounds 9 and 10 showed remarkable Hsp90 inhibition with IC₅₀ values of 2.44 µM and 7.30 µM, respectively, compared to the reference inhibitor novobiocin (B609625) (IC₅₀ = 1.14 µM). mdpi.com The design of these molecules is often inspired by the purine (B94841) structure of ATP. researchgate.net

Table 2: Hsp90 Inhibition Data

Compound Target IC₅₀ (µM) Source
Compound 9 Hsp90 2.44 mdpi.com
Compound 10 Hsp90 7.30 mdpi.com

| Novobiocin (Reference) | Hsp90 | 1.14 | mdpi.com |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. lmaleidykla.ltresearchgate.net Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it a long-standing target for antimicrobial and anticancer therapies. lmaleidykla.ltmdpi.com Thieno[2,3-d]pyrimidines are considered attractive scaffolds for DHFR inhibitors because they can selectively target folate receptors, which are often overexpressed on tumor cells. researchgate.net

The structural features of thieno[2,3-d]pyrimidines as DHFR inhibitors often include a 2-amino group and a 4-oxo or 4-amino substitution, which are critical for binding to key amino acid residues in the enzyme's active site. researchgate.netnih.gov A study evaluating new thienopyrimidine derivatives identified compounds 7d and 10e as the most potent DHFR inhibitors in the series, with IC₅₀ values of 0.462 µM and 0.541 µM, respectively. nih.gov Another research effort synthesized a series of 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones and found moderate activity against DHFR from Pneumocystis carinii (pcDHFR) and activity comparable to trimethoprim (B1683648) against DHFR from Toxoplasma gondii (tgDHFR). lmaleidykla.lt Specifically, the 6-[(2,5-dichlorophenylamino)methyl] derivative showed IC₅₀ values of 23 µM against pcDHFR and 2.3 µM against tgDHFR. lmaleidykla.lt

Table 3: DHFR Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound Target IC₅₀ (µM) Source
7d DHFR 0.462 nih.gov
10e DHFR 0.541 nih.gov
Methotrexate (B535133) (Reference) DHFR 0.117 nih.gov
6-[(2,5-dichlorophenylamino)methyl] derivative pcDHFR 23 lmaleidykla.lt
6-[(2,5-dichlorophenylamino)methyl] derivative tgDHFR 2.3 lmaleidykla.lt

| Trimethoprim (Reference) | tgDHFR | 2.7 | lmaleidykla.lt |

Leucine-rich repeat kinase 2 (LRRK2) is a large, multifunctional protein, and mutations that increase its kinase activity are a significant cause of familial Parkinson's disease. bohrium.com Consequently, LRRK2 has emerged as a promising therapeutic target for neurodegenerative disorders. bohrium.com

In the search for novel LRRK2 inhibitors, researchers designed and synthesized thienopyrimidine derivatives. bohrium.com However, initial investigations found that compounds with the thieno[2,3-d]pyrimidine scaffold exhibited only weak inhibitory activity against LRRK2. bohrium.com In contrast, its regioisomer, the thieno[3,2-d]pyrimidine (B1254671) scaffold, showed considerable inhibitory activity. bohrium.com Further optimization of the thieno[3,2-d]pyrimidine series led to the discovery of compound 22 , which potently inhibited both wild-type LRRK2 and the pathogenic G2019S mutant with IC₅₀ values of 30 nM and 14 nM, respectively. bohrium.com This research highlights the critical importance of the core scaffold's isomeric form for achieving potent LRRK2 inhibition. bohrium.com

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in metabolism, inflammation, and neurodegeneration, making them potential therapeutic targets. nih.gov Research into thienopyrimidine-based sirtuin inhibitors has primarily focused on the thieno[3,2-d]pyrimidine scaffold, an isomer of the thieno[2,3-d]pyrimidine core. nih.govacs.org

Using Encoded Library Technology (ELT), a screen of 1.2 million compounds identified a new class of potent pan-sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold. nih.govacs.org The synthesis of this library involved the use of building blocks such as 4-chlorothieno[3,2-d]pyrimidine-6-carboxamide. acs.org One of the most potent compounds identified, 11c , was a pan-inhibitor of SIRT1, SIRT2, and SIRT3 with IC₅₀ values in the low nanomolar range. nih.gov Crystallographic studies revealed that these inhibitors bind in the active site cleft, occupying the nicotinamide (B372718) C-pocket and the substrate channel. nih.gov The thieno[3,2-d]pyrimidine core itself was found to be insufficient for inhibition; the entire carboxamide structure was necessary for the observed potent activity. acs.org

Table 4: Sirtuin Inhibition by Thieno[3,2-d]pyrimidine Derivatives

Compound Target IC₅₀ (nM) Source
11c SIRT1 3.6 nih.gov
11c SIRT2 2.7 nih.gov

| 11c | SIRT3 | 4.0 | nih.gov |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and metastasis. As such, c-Met is a significant target in oncology. nih.govnih.gov A series of compounds bearing the thieno[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of c-Met. nih.govnih.govresearchgate.net

In one study, a series of thieno[2,3-d]pyrimidines were synthesized and evaluated, with compound 6b emerging as the most potent c-Met inhibitor with an IC₅₀ of 35.7 nM. nih.gov This compound also showed high selectivity for the c-Met family over 14 other kinases. nih.gov Another research effort developed thieno[2,3-d]pyrimidine derivatives as dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another important target in cancer therapy. nih.gov Compound 12j from this series was identified as the most potent dual inhibitor, with IC₅₀ values of 25 nM for c-Met and 48 nM for VEGFR-2. nih.gov Docking studies helped to interpret the structure-activity relationship of these analogues. nih.gov

Table 5: c-Met Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound Target IC₅₀ (nM) Source
6b c-Met 35.7 nih.gov
12j c-Met 25 nih.gov

| 12j | VEGFR-2 | 48 | nih.gov |

RET Kinase Inhibition Research

The Rearranged during Transfection (RET) receptor tyrosine kinase is a crucial driver in certain cancers, including thyroid and non-small cell lung cancer. Research into inhibitors of this kinase has extended to the thieno[2,3-d]pyrimidine scaffold. As a bioisostere of the pyrrolo[2,3-d]pyrimidine core, which has been investigated for RET inhibition, the thieno[2,3-d]pyrimidine structure offers an alternative framework for developing RET inhibitors.

One study explored this bioisosteric replacement, starting from a pyrrolopyrimidine lead. The investigation involved the synthesis of 4-chlorothieno[2,3-d]pyrimidine (B15048) from methyl-2-aminothiophene-3-carboxylate, which was then used as an intermediate for further derivatization. This research highlights the potential of the thieno[2,3-d]pyrimidine core as a scaffold for developing novel inhibitors targeting RET kinase.

Modulation of Cellular Signaling Pathways and Enzymes

Thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to modulate various enzymes that are key components of cellular signaling pathways, implicating them in a range of therapeutic areas including inflammation and infectious diseases. nih.gov

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for anti-inflammatory drugs. Several studies have explored thieno[2,3-d]pyrimidine derivatives as COX inhibitors. A series of tetrahydrobenzo rsc.orgnih.govthieno[2,3-d]pyrimidine derivatives were designed as dual selective COX-2 and 15-lipoxygenase (15-LOX) inhibitors. nih.gov

One study reported the synthesis of new 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives and evaluated their in vivo anti-inflammatory activity. nih.gov These compounds were found to significantly reduce carrageenan-induced paw edema in rats. nih.gov Their mechanism of action was linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) production, a key inflammatory mediator produced via the COX pathway. nih.gov For example, compound 4c from the study decreased PGE2 concentration in blood serum to 19 pg/mL, comparable to the reference drug diclofenac (B195802) (12 pg/mL). nih.gov Another study synthesized benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives, which were evaluated for their ability to inhibit COX-2 expression in human keratinocytes and mouse monocyte-macrophages. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Max. Paw Edema Inhibition (%) Time (h) PGE2 Concentration (pg/mL) Reference
4c 42 3 19 nih.gov
4f Not specified 4 Not specified nih.gov
4a Not specified 4 Not specified nih.gov

| Diclofenac | 48 | 3 | 12 | nih.gov |

This table is interactive. Click on the headers to sort.

Tuberculosis remains a major global health issue, and new therapeutic targets are urgently needed. The oxidative phosphorylation pathway is essential for the growth of Mycobacterium tuberculosis (Mtb). nih.gov Thieno[2,3-d]pyrimidine derivatives have been identified as having significant antimycobacterial activity. rsc.orgresearchgate.net

Research has shown that thieno[2,3-d]pyrimidine-4-amine compounds are inhibitors of the cytochrome bc1:aa3 complex. nih.gov Further studies on the isomeric thieno[3,2-d]pyrimidin-4-amines revealed that they target cytochrome bd oxidase (Cyt-bd), another crucial component of the mycobacterial respiratory chain. nih.gov This inhibition depletes ATP, leading to bacterial death. nih.gov One potent analogue, CWHM-1023 , demonstrated an IC₅₀ value of 0.083 μM against the M. tuberculosis Erdman strain. nih.gov Another study synthesized a series of thieno[2,3-d]pyrimidin-4(3H)-ones, with compounds 13b and 29e showing good antimycobacterial activity with MIC values in the range of 6–8 μM against M. tuberculosis H37Ra and M. bovis BCG. rsc.orgresearchgate.net These compounds were also found to be non-cytotoxic against several human cell lines. rsc.orgresearchgate.net

Interactions with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a large family of transmembrane receptors involved in a vast array of physiological processes. The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to create modulators for specific GPCRs.

The dopamine (B1211576) D2 receptor (D2R) is a key target for antipsychotic medications. Negative allosteric modulators (NAMs) of the D2R offer a novel therapeutic approach by fine-tuning dopaminergic neurotransmission rather than blocking the receptor completely. mdpi.com A thieno[2,3-d]pyrimidine scaffold was identified through virtual ligand screening as a novel D2R NAM. acs.orgnih.govworktribe.com

Subsequent research focused on the pharmacological validation and structural optimization of this scaffold. nih.govacs.org It was found that the parent compound acts as a NAM of dopamine efficacy. mdpi.comnih.gov Structure-activity relationship studies revealed that modifications at the 4-, 5-, and 6-positions of the thienopyrimidine core could produce analogues with diverse pharmacological profiles, including NAMs with sub-micromolar affinity and even partial agonists. nih.gov This line of research has yielded fragment-like molecules that retain robust negative cooperativity with improved ligand efficiency, providing an excellent starting point for developing novel D2R NAMs. nih.govacs.org

Table 2: Pharmacological Profile of Thieno[2,3-d]pyrimidine D2R Modulators

Compound Type Affinity (Kᵢ, μM) Activity Reference
1 NAM >10 Modulates dopamine efficacy acs.orgnih.gov
3 NAM Low μM Retains robust negative cooperativity nih.gov
9h NAM Sub-μM Negative Allosteric Modulator nih.gov
9d Partial Agonist Not specified Low efficacy partial agonist nih.gov

| 9i | Partial Agonist | Not specified | Low efficacy partial agonist | nih.gov |

This table is interactive. Click on the headers to sort.

Exploration of Additional Protein Targets and Biological Pathways

The versatility of the thieno[2,3-d]pyrimidine scaffold has led to its exploration as an inhibitor for a wide array of other protein targets, primarily protein kinases, which are often dysregulated in cancer. researchgate.net

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov Numerous studies have successfully designed and synthesized thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors. nih.govtandfonline.comscispace.combenthamdirect.com For instance, compound 17f exhibited high activity against VEGFR-2 with an IC₅₀ value of 0.23 µM, equivalent to the reference drug sorafenib. nih.gov Another compound, 8b , showed a VEGFR-2 inhibition IC₅₀ of 73 nM and demonstrated significant anti-proliferative activity against cancer cell lines. benthamdirect.com

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase implicated in various cancers. The thieno[2,3-d]pyrimidine framework has been a cornerstone for many EGFR inhibitors. tandfonline.com Recent studies have developed new derivatives that inhibit both wild-type EGFR and the resistant T790M mutant. nih.govtandfonline.com Compound 7a from one such study showed potent inhibition of both EGFRWT (IC₅₀ = 88.24 nM) and EGFRT790M (IC₅₀ = 92.02 nM). tandfonline.com Other research has focused on creating dual EGFR and FGFR inhibitors. nih.gov

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression and are frequently overexpressed in human cancers. researchgate.netnih.gov Replacing a pyrrolopyrimidine core from a high-throughput screening hit with a thienopyrimidine moiety led to a series of potent and selective Aurora kinase inhibitors. nih.gov

B-Raf Inhibition: The B-Raf kinase is part of the MAPK signaling pathway, and its mutation is a known driver in several cancers, including melanoma. researchgate.netnih.gov Thieno[2,3-d]pyrimidines have been identified as a core scaffold for B-Raf inhibitors. nih.gov Structure-activity relationship studies found that while small amine substituents at the C-2 position were important for PDE4 activity, their removal or replacement with larger groups rendered the compounds more selective for B-Raf. researchgate.net

Topoisomerase II Inhibition: Topoisomerases are enzymes that manage DNA topology and are validated targets for anticancer drugs. nih.govresearchgate.net A series of hexahydrobenzo rsc.orgnih.govthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as topoisomerase IIα inhibitors. nih.govresearchgate.net Compound 8 from this series displayed a superior topoisomerase II inhibitory activity (IC₅₀ = 41.67 μM) compared to the standard drug etoposide (B1684455) (IC₅₀ = 99.86 μM) and induced apoptosis in colon cancer cells. nih.govresearchgate.net

d-Dopachrome (B1263922) Tautomerase (MIF2) Inhibition: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, R110 (3a) , was identified as an inhibitor of d-dopachrome tautomerase (also known as MIF-2), an enzyme implicated in non-small cell lung cancer. acs.org Docking studies showed the compound binds to the enzyme's active site, and optimization efforts aim to enhance this potency. acs.org

Table 3: Summary of Additional Protein Targets for Thieno[2,3-d]pyrimidine Derivatives

Target Protein Compound Example IC₅₀ Value Therapeutic Area Reference
VEGFR-2 17f 0.23 µM Anticancer nih.gov
EGFRWT 7a 88.24 nM Anticancer tandfonline.com
EGFRT790M 7a 92.02 nM Anticancer tandfonline.com
Aurora Kinases Not specified Not specified Anticancer nih.gov
B-Raf Not specified Not specified Anticancer researchgate.netnih.gov
Topoisomerase IIα 8 41.67 µM Anticancer nih.govresearchgate.net

| MIF2 | R110 (3a) | Not specified | Anticancer | acs.org |

This table is interactive. Click on the headers to sort.

Computational Approaches in Thienopyrimidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 4-Chlorothieno[2,3-d]pyrimidin-2-amine, docking studies have been crucial in understanding their binding mechanisms with various biological targets, particularly protein kinases.

Researchers have extensively used molecular docking to investigate the interactions of thieno[2,3-d]pyrimidine (B153573) derivatives with the ATP-binding sites of kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Aurora-B kinase. nih.govnih.govnih.gov These simulations have successfully identified key amino acid residues that form hydrogen bonds and other non-covalent interactions with the thienopyrimidine core and its substituents. For instance, docking studies of potent VEGFR-2 inhibitors revealed critical interactions within the kinase's active site. nih.govbue.edu.eg Similarly, in the context of KRAS G12D inhibitors, molecular docking was employed to understand the binding modes of novel thieno[2,3-d]pyrimidine analogs. nih.gov

The insights gained from these simulations are fundamental in explaining the structure-activity relationships (SAR) observed in biological assays and guide the rational design of new derivatives with improved potency and selectivity. nih.gov The correlation between docking scores and experimental inhibitory activities often validates the predicted binding modes and reinforces the utility of this computational approach. rsc.orgresearchgate.net

Structure-Based Drug Design (SBDD) Integration in Hit-to-Lead Optimization

Structure-Based Drug Design (SBDD) is a powerful strategy that leverages the three-dimensional structural information of the biological target to design and optimize ligands. The this compound scaffold has been a prime candidate for SBDD approaches, particularly in the hit-to-lead optimization phase of drug discovery.

By analyzing the co-crystal structures of target proteins with bound ligands, or by using homology models, medicinal chemists can design modifications to the thienopyrimidine core to enhance binding affinity and selectivity. This iterative process of design, synthesis, and biological evaluation, guided by structural insights, has led to the discovery of highly potent inhibitors. For example, the design of novel dual c-Met and VEGFR-2 inhibitors was based on the structural features of the kinase domains. nih.gov Fragment-based design, a subset of SBDD, has also been employed in the development of thieno[2,3-d]pyrimidine urea (B33335) derivatives with cytotoxic properties. nih.gov

The integration of SBDD has proven to be highly effective in optimizing lead compounds, transforming initial "hits" from high-throughput screening into viable drug candidates with improved pharmacological profiles.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its analogs, DFT calculations provide valuable information about their electronic and geometric properties, which are crucial for understanding their reactivity and intermolecular interactions.

DFT studies have been employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicators of a molecule's ability to donate or accept electrons. nih.govtandfonline.com The molecular electrostatic potential (MEP) surface map, another output of DFT calculations, helps in identifying the electron-rich and electron-deficient regions of a molecule, which are important for predicting non-covalent interactions with the target protein. nih.govtandfonline.com

Furthermore, optimized geometric parameters like bond lengths and bond angles obtained from DFT calculations can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govtandfonline.com These computational insights into the electronic and structural features of thienopyrimidine derivatives contribute to a deeper understanding of their chemical behavior and their interactions at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jddtonline.infonih.gov For thieno[2,3-d]pyrimidine derivatives, QSAR has been widely applied to develop predictive models for various therapeutic activities, including anticancer and antimicrobial effects. benthamdirect.comeurekaselect.com

Both 2D-QSAR and 3D-QSAR methods have been utilized. 2D-QSAR models correlate biological activity with physicochemical descriptors such as lipophilicity, electronic properties, and steric effects. benthamdirect.com 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural alignments of molecules to derive relationships between their steric and electrostatic fields and their biological activities. nih.govmdpi.comccspublishing.org.cn

These models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and saving significant time and resources. jddtonline.info The statistical robustness of QSAR models is typically assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govmdpi.com

Table 1: Statistical Results of Selected 3D-QSAR Models for Thieno-pyrimidine Derivatives

Model
CoMFA 0.818 0.917
CoMSIA 0.801 0.897

q²: leave-one-out cross-validated correlation coefficient; r²: determination coefficient. mdpi.com

Virtual Screening Techniques for Novel Ligand Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the thieno[2,3-d]pyrimidine scaffold, virtual screening has been instrumental in the discovery of novel ligands for various targets.

This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds. A combinatorial virtual screening approach was successfully used to design and synthesize novel thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors. nih.govresearchgate.net This process involves generating a virtual library of compounds and then using computational methods, such as molecular docking, to rank them based on their predicted binding affinity to the target.

Virtual screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective.

Prediction of Pharmacological and Selectivity Profiles through In Silico Methods

In addition to predicting binding affinity and activity, computational methods are also employed to predict the pharmacokinetic and pharmacodynamic properties of drug candidates. For thieno[2,3-d]pyrimidine derivatives, in silico methods are used to assess their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

These predictions are crucial for identifying potential liabilities early in the drug discovery pipeline. For instance, computational tools can predict properties like blood-brain barrier penetration, gastrointestinal absorption, and potential for inhibiting key metabolic enzymes like Cytochrome P450s. nih.govmdpi.com Such in silico ADMET studies have been performed on various thieno[2,3-d]pyrimidine derivatives to evaluate their drug-likeness. nih.govnih.gov

Furthermore, computational approaches can also help in predicting the selectivity of a compound for its intended target over other related proteins, which is a critical factor in minimizing off-target effects and potential toxicity.

Advanced Research Methodologies and Analytical Techniques for 4 Chlorothieno 2,3 D Pyrimidin 2 Amine Research

Chromatographic Separation and Purity Assessment Methodologies

The synthesis of 4-Chlorothieno[2,3-d]pyrimidin-2-amine and its analogs necessitates robust methods for purification and purity verification. Chromatographic techniques are central to isolating the target compound from reaction mixtures and ensuring it meets the high purity standards required for subsequent analysis and screening, often specified as >95% or 98%. sigmaaldrich.comcymitquimica.com

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for real-time monitoring of reaction progress. nih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, researchers can quickly visualize the consumption of starting materials and the formation of the product.

Purification Techniques: Following the initial synthesis, crude products are typically subjected to one or more purification methods.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. nih.gov

Column Chromatography: For more complex mixtures or when recrystallization is ineffective, column chromatography over silica gel is employed to separate the desired compound from impurities based on differential adsorption.

Washing and Extraction: A standard workup procedure involves dissolving the crude product in an organic solvent, such as dichloromethane (B109758) (CH2Cl2), and washing it with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove salts and other water-soluble impurities before drying and concentrating the organic phase. nih.gov

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the final purity of the compound. This technique provides quantitative data on the percentage purity by separating the compound from any residual impurities, which are detected and quantified.

Table 1: Chromatographic and Purification Methods

Technique Purpose Typical Application in Thienopyrimidine Synthesis Reference
Thin-Layer Chromatography (TLC) Reaction Monitoring Visualizing product formation and consumption of reactants. nih.gov
Recrystallization Purification Obtaining high-purity crystalline product from a supersaturated solution. nih.gov
Liquid-Liquid Extraction Purification Removing water-soluble impurities from the organic product phase. nih.gov
High-Performance Liquid Chromatography (HPLC) Purity Assessment Quantitatively determining the final purity of the compound. Standard Practice

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating and confirming the molecular structure of this compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural profile of the molecule.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are used to confirm the identity and structure of the thienopyrimidine scaffold.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For the this compound core, one would expect to see distinct signals for the two protons on the thiophene (B33073) ring and a broad signal for the protons of the amine (NH₂) group. nih.gov In derivatives, characteristic signals for various substituents are also observed. mdpi.com

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The spectrum would show characteristic chemical shifts for the carbons in the fused aromatic rings, including those bonded to nitrogen, sulfur, and chlorine. nih.govmdpi.com

Table 2: Typical NMR Chemical Shifts (δ ppm) for Substituted Thienopyrimidine Scaffolds

Atom Technique Typical Chemical Shift Range (ppm) Comments Reference
Thiophene Protons ¹H NMR 7.0 - 8.0 Two distinct signals, often doublets. nih.govmdpi.com
Amine Protons (-NH₂) ¹H NMR 5.0 - 6.5 (broad) A broad singlet, exchangeable with D₂O. nih.gov
Thiophene Carbons ¹³C NMR 110 - 150 Signals corresponding to the C-S, C-C, and fusion carbons. nih.govmdpi.com
Pyrimidine (B1678525) Carbons ¹³C NMR 150 - 170 Signals for C=N, C-Cl, and C-NH₂ carbons. nih.govmdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

For this compound, the IR spectrum would display characteristic absorption bands confirming key structural features:

N-H Vibrations: As a primary amine, the compound is expected to show two distinct N-H stretching bands in the 3500-3200 cm⁻¹ region. wpmucdn.comorgchemboulder.com An N-H bending vibration is also typically observed around 1650-1580 cm⁻¹. orgchemboulder.com

Aromatic Ring Vibrations: C-H stretching from the thiophene ring appears around 3100 cm⁻¹. C=C and C=N stretching vibrations within the fused heterocyclic system are found in the 1650-1450 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
Primary Amine (R-NH₂) N-H Stretch 3500 - 3200 (two bands) wpmucdn.comorgchemboulder.com
Primary Amine (R-NH₂) N-H Bend 1650 - 1580 orgchemboulder.com
Aromatic C-H C-H Stretch ~3100 nist.gov
Aromatic Rings C=N, C=C Stretch 1650 - 1450 nih.gov

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for thienopyrimidine derivatives.

The analysis of this compound (molecular formula C₆H₄ClN₃S) by MS would yield several key pieces of information:

Molecular Ion Peak: ESI-MS typically detects the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 186. uni.lu

Isotopic Pattern: The presence of a chlorine atom is definitively confirmed by a characteristic isotopic pattern. The spectrum will show two peaks, the molecular ion peak (M) and an M+2 peak, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. mdpi.com

Table 4: Predicted ESI-MS Data for C₆H₄ClN₃S

Adduct Formula Predicted m/z Reference
[M+H]⁺ C₆H₅ClN₃S⁺ 185.98873 uni.lu
[M+Na]⁺ C₆H₄ClN₃SNa⁺ 207.97067 uni.lu
[M-H]⁻ C₆H₃ClN₃S⁻ 183.97417 uni.lu

X-ray Protein Crystallography for Ligand-Target Complex Analysis

Understanding how a molecule interacts with its biological target is crucial for drug discovery and development. X-ray crystallography provides a high-resolution, three-dimensional view of a ligand bound within the active site of a protein. While crystal structures for the parent compound this compound complexed with a target are not specified, studies on its derivatives have utilized this technique and related computational modeling to great effect.

Binding Mode Analysis: Researchers use crystallography and molecular docking to analyze the binding orientation of thienopyrimidine inhibitors. For instance, derivatives have been modeled in the active sites of targets like the H. pylori NuoD subunit and p38α MAPK. nih.govrsc.org

Key Interactions: These studies reveal specific molecular interactions, such as hydrogen bonds between the pyrimidine nitrogen atoms and amino acid residues (e.g., Met109, Thr106), and π-stacking interactions between the fused aromatic rings and residues like tyrosine. nih.govrsc.org This structural information is vital for rational drug design and optimizing the potency and selectivity of lead compounds. The planarity of the thienopyrimidine core, confirmed by X-ray analysis of derivatives, is an important feature for such interactions. nih.gov

Future Research Directions and Translational Perspectives for Thieno 2,3 D Pyrimidin 2 Amine Academic Research

Development of Novel Thienopyrimidine Scaffolds with Enhanced Target Selectivity

A primary avenue of future research lies in the strategic modification of the thieno[2,3-d]pyrimidine (B153573) nucleus to create next-generation inhibitors with superior target selectivity and potency. The 4-chloro group in 4-Chlorothieno[2,3-d]pyrimidin-2-amine serves as a versatile chemical handle, enabling the synthesis of extensive libraries of derivatives through nucleophilic substitution reactions. nih.govatlantis-press.commdpi.com

Research has shown that new 4-substituted-aminothieno[2,3-d]pyrimidine derivatives can be synthesized by reacting the 4-chloro intermediate with various amines, such as morpholine (B109124) or N-methylpiperazine. mdpi.com This approach is fundamental to structure-activity relationship (SAR) studies aimed at optimizing target engagement. For instance, the design of dual inhibitors for the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) involved creating a series of 4-anilinothieno[2,3-d]pyrimidines. nih.gov In these studies, introducing a tetramethylene ring at the 5,6-position of the core scaffold, combined with a specific 4-anilinyl substituent, led to a significant increase in inhibitory activity. nih.gov

Future work will focus on:

Scaffold Hopping and Diversification: Moving beyond simple substitutions to create more complex, three-dimensional structures that can access unique binding pockets and improve selectivity. This includes generating hybrid molecules that combine the thienopyrimidine core with other pharmacophores. mdpi.com

Target-Focused Libraries: Synthesizing libraries of compounds specifically designed to inhibit protein families that are notoriously difficult to target, such as specific isoforms of PI3-Kinase or B-Raf kinases. atlantis-press.comresearchgate.net The goal is to develop compounds that can overcome drug resistance mechanisms. mdpi.com

Reduced Off-Target Effects: Fine-tuning the physicochemical properties of new scaffolds to minimize interactions with unintended biological targets, thereby improving the safety profile of potential drug candidates.

Exploration of Allosteric Modulation Mechanisms

While many thienopyrimidine derivatives act as competitive inhibitors at the ATP-binding site of kinases, a burgeoning area of research is their potential as allosteric modulators. mdpi.com Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, offering a more subtle and potentially more selective way to control protein function. mdpi.com

Studies have revealed that the thieno[2,3-d]pyrimidine scaffold is a promising starting point for developing allosteric modulators. nih.gov

Dopamine (B1211576) D2 Receptor (D₂R): Researchers have demonstrated that subtle structural changes to the thieno[2,3-d]pyrimidine core can produce compounds that act as negative allosteric modulators (NAMs) of the D₂R. mdpi.comnih.gov SAR studies highlighted that a secondary amine group at the 4-position of the scaffold is a key determinant for allosteric activity. mdpi.com

Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1): A high-throughput screening campaign identified thieno[2,3-d]pyrimidine-based molecules as positive allosteric modulators (PAMs) of MRGPRX1, a potential target for treating neuropathic pain. nih.gov

Future research in this domain will involve exploring how modifications, often originating from the 4-chloro intermediate, can be used to systematically design compounds with specific allosteric profiles (PAM, NAM, or silent allosteric modulator). This represents a shift from pure inhibition to the fine-tuning of biological signaling pathways. mdpi.com

Application of Artificial Intelligence and Machine Learning in Thienopyrimidine Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug design process is set to revolutionize the development of thienopyrimidine-based therapeutics. While traditional computational methods like molecular docking and Density Functional Theory (DFT) are already employed to guide the synthesis of these compounds nih.govnih.gov, AI and ML offer a more advanced and predictive approach.

Currently, molecular docking studies are used to visualize the binding modes of 4-anilinothieno[2,3-d]pyrimidines within the active sites of EGFR and HER-2, helping to rationalize their inhibitory activity. nih.gov Similarly, DFT has been used to analyze the geometric and electronic properties of novel thienopyrimidine derivatives. nih.gov

The next frontier involves leveraging AI and ML for:

Predictive Modeling: Training algorithms on existing SAR data to predict the biological activity and target selectivity of virtual libraries of thienopyrimidine derivatives. This can dramatically accelerate the identification of promising lead compounds before committing to costly and time-consuming chemical synthesis.

De Novo Design: Using generative AI models to design entirely new thienopyrimidine scaffolds optimized for specific properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Property Optimization: Employing machine learning to navigate the complex, multi-parameter optimization challenge of drug development, simultaneously refining a compound's potency, selectivity, solubility, and metabolic stability.

Interdisciplinary Research Integrating Chemical Synthesis and Advanced Biological Assays

The successful translation of this compound-derived compounds from the laboratory to clinical applications hinges on a deeply integrated, interdisciplinary research model. This model requires seamless collaboration between synthetic chemists and molecular and cellular biologists.

The typical workflow involves:

Chemical Synthesis: Chemists utilize the 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate to synthesize series of novel analogues. atlantis-press.commdpi.com This process itself is often optimized, for instance, by using microwave-assisted synthesis to improve reaction efficiency. researchgate.net

Biological Evaluation: The newly synthesized compounds are then passed to biologists for comprehensive testing. This includes a cascade of assays, such as:

In vitro anti-proliferative screening against panels of human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3). mdpi.comnih.gov

Enzyme inhibition assays to determine potency against specific molecular targets (e.g., PI3K, EGFR). nih.govnih.gov

Cell-based assays to elucidate the mechanism of action, such as cell cycle analysis and apoptosis induction. mdpi.comnih.gov

In vivo studies using animal models, such as xenografts, to evaluate the efficacy of lead compounds in a living system. nih.gov

This iterative cycle, where biological results directly inform the design of the next generation of compounds, is crucial for progress. Future research will see the incorporation of more sophisticated biological tools, including proteomics, transcriptomics, and high-content imaging, to gain a deeper understanding of how these compounds affect cellular systems, leading to the development of more effective and safer therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chlorothieno[2,3-d]pyrimidin-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of 2-amino-3-thiophenecarboxylate derivatives. A modified Niementowski reaction involves heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C for 2 hours to form the pyrimidine core, followed by chlorination with phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent . Microwave-assisted synthesis has been employed to reduce reaction times (e.g., 180°C for 30 minutes) and improve yields . Optimization focuses on solvent choice (e.g., formamide or DMF), stoichiometry of POCl₃, and temperature control to minimize side products.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include:

  • ¹H NMR : Aromatic protons in the thiophene and pyrimidine rings appear as distinct singlets or doublets between δ 7.2–8.9 ppm. The amine proton (NH₂) may appear as a broad singlet near δ 8.0 ppm, though dynamic processes can cause splitting .
  • ¹³C NMR : The 4-chloro carbon resonates near δ 160–165 ppm.
    High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated: 170.62) .

Q. What are the primary biological targets of this compound derivatives?

  • Methodological Answer : This scaffold is a precursor for kinase inhibitors, particularly VEGFR-2 (vascular endothelial growth factor receptor 2) and IKKα (inhibitory kappa B kinase α). Substitution at the 4-chloro position with aminophenyl urea or piperidine groups enhances target affinity. Biological screening involves in vitro kinase assays (e.g., ATP-binding inhibition) and cell-based viability tests (e.g., IC₅₀ determination in cancer lines) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The 4-chloro group is highly electrophilic, enabling SNAr with amines or alkoxides. Electron-withdrawing substituents (e.g., nitro or trifluoromethyl) on the thiophene ring increase reactivity, while bulky groups (e.g., tert-butyl) slow kinetics. For example, coupling with aminophenyl urea derivatives requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to overcome steric hindrance . Reaction progress is monitored via TLC or HPLC to optimize time and temperature.

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies arise from differences in lipophilicity, solubility, or metabolic stability. For instance, thieno[2,3-d]pyrimidines exhibit higher polarity than quinoline analogs, affecting cellular uptake . To address this:

  • Perform logP measurements (e.g., shake-flask method) to correlate hydrophobicity with activity.
  • Use molecular docking to assess binding mode variations caused by substituent orientation .
  • Validate results with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. What strategies are effective in designing bioactivity assays for derivatives targeting Mycobacterium tuberculosis?

  • Methodological Answer : For antimycobacterial studies:

  • Use microplate Alamar Blue assays to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv.
  • Screen for cytotoxicity in mammalian cell lines (e.g., Vero cells) to establish selectivity indices.
  • Perform resistance profiling by serial passage in sub-MIC concentrations to identify mutations (e.g., in katG or rpoB genes) .

Q. How can dynamic processes in NMR spectra complicate structural assignments, and how are they resolved?

  • Methodological Answer : Dynamic effects (e.g., amine proton exchange or ring puckering) broaden or split signals. Strategies include:

  • Variable-temperature NMR : Cooling samples to −40°C slows exchange, resolving NH₂ protons into distinct peaks.
  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign overlapping signals (e.g., aromatic protons at δ 7.4–7.6 ppm) .

Data Contradiction Analysis

Q. Why do some this compound derivatives show reduced activity despite favorable in vitro binding?

  • Methodological Answer : Poor pharmacokinetic properties (e.g., rapid hepatic metabolism or P-glycoprotein efflux) often explain this. Mitigation strategies:

  • Metabolic stability assays : Incubate derivatives with liver microsomes to identify vulnerable sites (e.g., N-methylation improves stability) .
  • Permeability assays : Use Caco-2 monolayers to assess intestinal absorption.

Q. How can researchers reconcile conflicting SAR data between enzymatic and cellular assays?

  • Methodological Answer : Discrepancies may arise from off-target effects or compound aggregation. Solutions include:

  • Counter-screening against unrelated enzymes (e.g., cytochrome P450s).
  • Dynamic light scattering (DLS) to detect aggregates that cause false-positive inhibition.

Tables for Key Data

Property Typical Value/Range Reference
Melting Point (°C)105–126
logP (Predicted)1.8–2.5
HRMS [M+H]+170.62 (calcd), 170.62 (obs)
VEGFR-2 IC₅₀10–50 nM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.